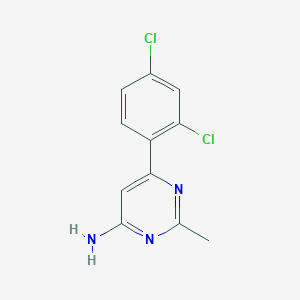

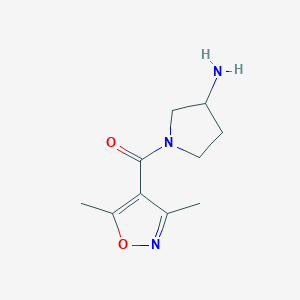

![molecular formula C7H8N2O3S2 B1488731 2-(2-aminoethyl)thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide CAS No. 2090296-17-4](/img/structure/B1488731.png)

2-(2-aminoethyl)thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide

Overview

Description

Isothiazole, or 1,2-thiazole, is an organic compound with the formula (CH)3S(N). The ring is unsaturated and features an S-N bond . The ring structure of isothiazole is incorporated into larger compounds with biological activity .

Synthesis Analysis

Isothiazones are produced by oxidation of enamine-thiones . An effective method for accessing novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids in 63–71% yields based on Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines has been proposed .

Molecular Structure Analysis

The ring structure of isothiazole is unsaturated and features an S-N bond . The isomeric thiazole, where the S and N are not directly bonded, is far more common .

Chemical Reactions Analysis

Isothiazones are produced by oxidation of enamine-thiones . An effective method for accessing novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids in 63–71% yields based on Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines has been proposed .

Physical And Chemical Properties Analysis

Isothiazole has a molar mass of 85.12 g·mol −1 and a boiling point of 114 °C (237 °F; 387 K) .

Scientific Research Applications

Receptor Occupancy and Drug Development

- 2-(2-aminoethyl)thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide has been implicated in studies examining its occupancy of the 5-Hydroxytryptamine1A (5-HT(1A)) receptor, which is significant in the treatment of anxiety and mood disorders. This compound demonstrated dose-dependent occupancy and minimal acute side effects in a study using positron emission tomography (PET) to assess receptor occupancy in healthy volunteers, indicating its potential in drug development for psychiatric conditions (Rabiner et al., 2002).

Isothiazolinones in Consumer Products

- Research assessing the exposure and risk assessment of isothiazolinones, which are used as preservatives in household and personal care products, highlights the broad application of thieno[2,3-d]isothiazol derivatives. These compounds, including this compound, may contribute to allergic contact dermatitis, with studies providing insights into the mechanisms of exposure and the need for risk management strategies in product formulation (Garcia-Hidalgo et al., 2018).

Occupational Health and Dermatitis

- Occupational exposure to isothiazolinones, including derivatives of this compound, has been linked to allergic contact dermatitis in various industrial settings. Studies examining the prevalence and sensitization potential of these compounds in work environments such as paint manufacturing and chemical processing highlight the importance of understanding their health impacts for developing safety guidelines and protective measures for workers (Aalto‐Korte et al., 2007).

Chemical Safety and Environmental Health

- Investigations into the presence and concentrations of isothiazolinones in consumer adhesives reveal the widespread use of these chemicals, underscoring the need for regulatory oversight and consumer awareness regarding potential exposure risks. The detection of isothiazolinones, including this compound derivatives, in a variety of adhesives used in household and industrial applications calls for further research into their health implications and environmental impact (Goodier et al., 2019).

properties

IUPAC Name |

2-(2-aminoethyl)-1,1-dioxothieno[2,3-d][1,2]thiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3S2/c8-2-3-9-7(10)6-5(1-4-13-6)14(9,11)12/h1,4H,2-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQGNUWDTHPPMGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1S(=O)(=O)N(C2=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1488648.png)

![1-[4-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one](/img/structure/B1488651.png)

![2-[4-(aminomethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B1488652.png)

![2-{[4-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol](/img/structure/B1488653.png)

![1-[3-(Aminomethyl)piperidin-1-yl]-2-cyclohexylethan-1-one](/img/structure/B1488656.png)

![N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclobutanamine](/img/structure/B1488657.png)